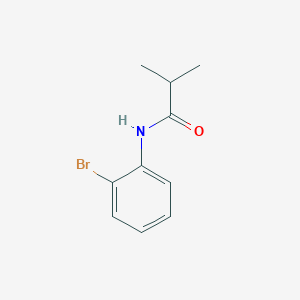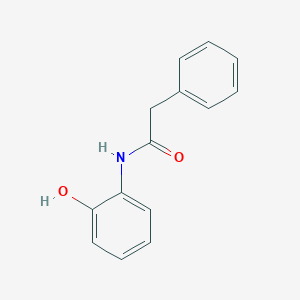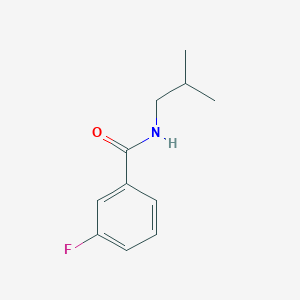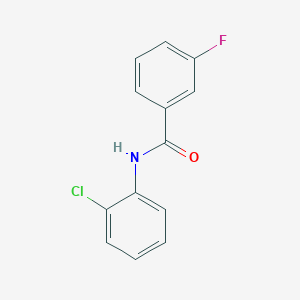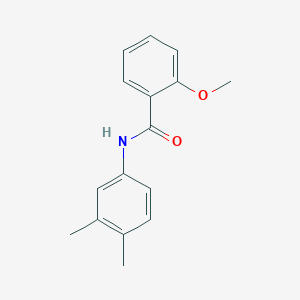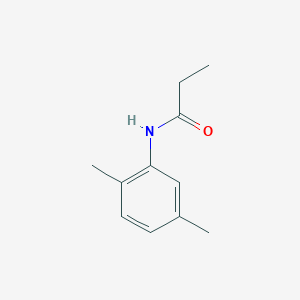![molecular formula C14H10BrN3O3S B185263 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide CAS No. 6388-15-4](/img/structure/B185263.png)
3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide is a compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has a unique chemical structure that makes it suitable for a range of applications.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been suggested that the compound may act as a chelating agent, binding to metal ions and preventing their harmful effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects in vitro and in vivo. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the infiltration of immune cells into inflamed tissues. In addition, this compound has been shown to have fluorescent properties, making it useful for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide is its versatility. This compound can be used for a range of applications, including as a fluorescent probe and as a starting material for the synthesis of other compounds. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the study of 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide. One area of research could be the development of new synthetic methods for the compound, with the aim of improving yield and purity. Another area of research could be the investigation of the compound's anti-inflammatory properties in more detail, with the aim of developing new treatments for inflammatory diseases. Additionally, the compound could be studied further for its potential use as a fluorescent probe for the detection of metal ions. Overall, this compound is a compound with great potential for scientific research, and further study could lead to new discoveries and applications in various fields.
Méthodes De Synthèse
The synthesis of 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide involves a series of chemical reactions. The starting material for the synthesis is 2-nitroaniline, which is reacted with thionyl chloride to form 2-nitrophenyl isothiocyanate. This intermediate is then reacted with 3-bromoaniline to form the final product, this compound. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, this compound has been used as a starting material for the synthesis of other compounds with potential applications in various fields.
Propriétés
| 6388-15-4 | |
Formule moléculaire |
C14H10BrN3O3S |
Poids moléculaire |
380.22 g/mol |
Nom IUPAC |
3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10BrN3O3S/c15-10-5-3-4-9(8-10)13(19)17-14(22)16-11-6-1-2-7-12(11)18(20)21/h1-8H,(H2,16,17,19,22) |
Clé InChI |
MSBHMVCNWQDDRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


